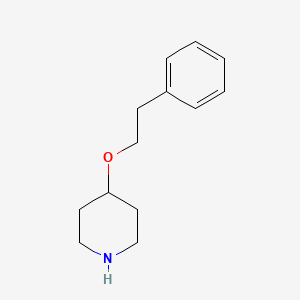
4-(2-Phenylethoxy)piperidine
Descripción general
Descripción
4-(2-Phenylethoxy)piperidine is a chemical compound with the molecular formula C13H19NO . It is a derivative of piperidine, a six-membered ring with five carbon atoms and one nitrogen atom .
Synthesis Analysis
The synthesis of piperidine derivatives, such as this compound, involves various methods. One common method is the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex . Another approach is the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines and hydrazines .Molecular Structure Analysis
The molecular structure of this compound consists of a piperidine ring attached to a phenyl group through an ether linkage . The molecular weight of this compound is 205.3 .Chemical Reactions Analysis
Piperidine serves as a base in many reactions due to its nucleophilic character, making it an essential ingredient in various synthetic processes . It is employed in the addition to carbon–carbon multiple bonds, a fundamental step in many synthetic processes .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It is miscible with water and many organic solvents, indicating its highly polar nature .Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
- The compound [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime, related to 4-(2-Phenylethoxy)piperidine, was synthesized and characterized. The piperidine ring in this compound adopts a chair conformation, and the structure exhibits both inter and intra molecular hydrogen bonds. This study provides insights into the structural and thermal properties of such compounds (Karthik et al., 2021).
Polymer Synthesis
- Piperidine derivatives were used in the living/controlled radical polymerization of styrene, resulting in the creation of three- and six-arm star macromolecules. This application highlights the versatility of piperidine derivatives in polymer science (Chessa et al., 2001).
Fluorescent pH Sensors
- 4-Piperidine-naphthalimide derivatives, which may include structures similar to this compound, were synthesized and shown to serve as novel fluorescent pH sensors. These compounds displayed strong fluorescence quenching and red shift in weakly acidic conditions, indicating potential applications in biochemistry and molecular diagnostics (Cui et al., 2004).
Catalytic Properties
- Piperidine derivatives containing a 4-amino-1-benzyl piperidine group were used to synthesize mononuclear and trinuclear metal complexes. These complexes demonstrated catalytic properties in Suzuki–Miyaura coupling reactions, suggesting applications in organic synthesis and catalysis (Kilic et al., 2008).
Antibacterial and Antifungal Activities
- 4-Hydroxy-4-Phenyl piperidine derivatives were synthesized and screened for their in vitro antibacterial and antifungal activities. The results indicate potential medicinal applications of these compounds in treating infections (Rafiq et al., 2013).
Molecular Structure and Hydrogen Bonding
- The synthesis and molecular structure of compounds containing piperidine groups, including those stabilized by hydrogen bonding and C-H…π interactions, were studied. These findings can inform the design of new compounds with specific molecular properties (Khan et al., 2013).
Antimycobacterial Activity
- Spiro-piperidin-4-ones were synthesized and evaluated for activity against various strains of Mycobacterium tuberculosis. This research presents potential applications in developing new antimycobacterial agents (Kumar et al., 2008).
Synthesis and Antimicrobial Activity
- N-substituted derivatives of piperidine were synthesized and screened for anti-bacterial activity, showing moderate to high activity. This research underscores the significance of piperidine derivatives in pharmaceutical development (Khalid et al., 2016).
Direcciones Futuras
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, 4-(2-Phenylethoxy)piperidine, as a piperidine derivative, may have potential applications in drug design and synthesis in the future.
Mecanismo De Acción
Target of Action
Piperidine derivatives are known to be important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine derivatives have been shown to have various interactions with their targets, leading to changes in cellular processes .
Biochemical Pathways
Piperidine derivatives have been shown to affect various biochemical pathways, leading to downstream effects .
Result of Action
Piperidine derivatives have been shown to have various effects at the molecular and cellular level .
Análisis Bioquímico
Biochemical Properties
4-(2-Phenylethoxy)piperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity . Additionally, this compound may interact with other proteins involved in cellular signaling pathways, influencing their function and activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can affect the PI3K/Akt signaling pathway, which is essential for cell growth and survival . It may also alter the expression of genes involved in apoptosis and cell cycle regulation, leading to changes in cellular proliferation and death.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as receptors or enzymes, leading to changes in their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcription of target genes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been observed that the compound remains stable under standard laboratory conditions for extended periods . Over time, it may undergo degradation, leading to the formation of metabolites that could have different biological activities. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to sustained changes in cellular function, including alterations in cell signaling and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing cellular function or providing therapeutic benefits . At higher doses, it may cause toxic or adverse effects, including cellular damage or death. Threshold effects have been observed, where a specific dosage range leads to maximal biological activity, beyond which the effects plateau or become detrimental.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent breakdown . The metabolites formed during this process can further participate in various biochemical reactions, influencing metabolic flux and metabolite levels. The interaction of this compound with cofactors, such as NADPH, is essential for its metabolism and the generation of its active or inactive forms.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within different cellular compartments . The distribution of this compound can affect its biological activity, as its accumulation in specific tissues or organelles may enhance or inhibit its effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, the compound may localize to the mitochondria, where it can influence mitochondrial function and energy production. The precise localization of this compound within cells can determine its interactions with other biomolecules and its overall biological effects.
Propiedades
IUPAC Name |
4-(2-phenylethoxy)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-2-4-12(5-3-1)8-11-15-13-6-9-14-10-7-13/h1-5,13-14H,6-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBZJGJUFYFMBLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


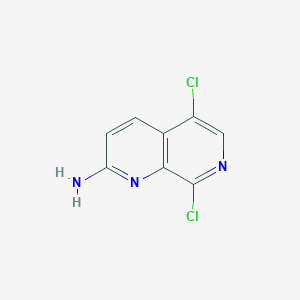

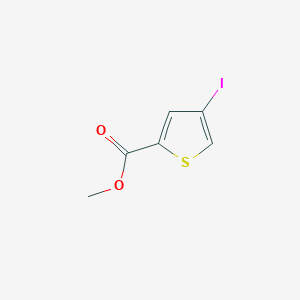
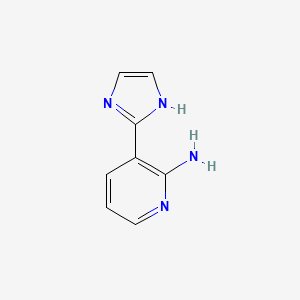

![2-[(2-Hydrazinylethyl)amino]ethan-1-ol](/img/structure/B3388612.png)
![1-[2-(Butylamino)-4-methyl-1,3-thiazol-5-yl]ethan-1-one hydrochloride](/img/structure/B3388618.png)
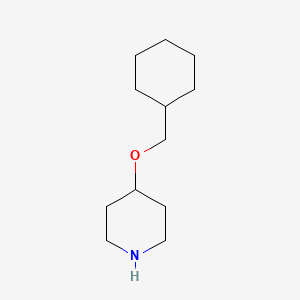
![4-Chloro-2-methyl-5-(2-methylpropyl)thieno[2,3-d]pyrimidine](/img/structure/B3388660.png)
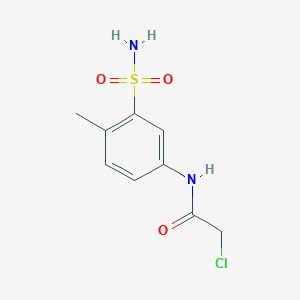
![4,6-Dimethylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B3388667.png)
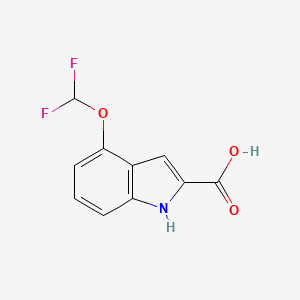
![3-[5,7-Dimethyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]propanoic acid](/img/structure/B3388677.png)
![3-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]propanoic acid](/img/structure/B3388683.png)
